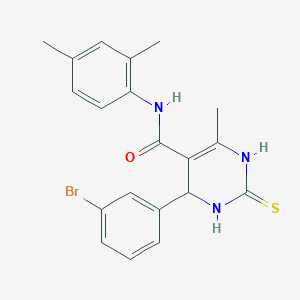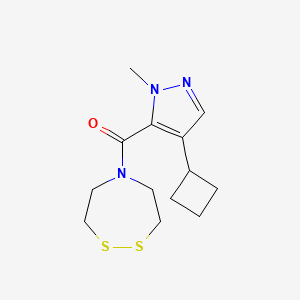
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone, also known as CDPDT, is a chemical compound with potential applications in scientific research. It is a relatively new compound that has been synthesized in recent years and has shown promising results in various studies.
作用机制
The exact mechanism of action of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone is not fully understood, but it is believed to modulate the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of anxiety, depression, and epilepsy. This compound may enhance the activity of GABA receptors, leading to its anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in animal studies. It has been found to increase GABA levels in the brain, leading to its anxiolytic, antidepressant, and anticonvulsant effects. This compound has also been found to decrease the levels of pro-inflammatory cytokines, indicating its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone in lab experiments is its high purity, which ensures accurate and reproducible results. Another advantage is its minimal toxicity and side effects, making it a safe compound to use in animal studies. However, one limitation is its relatively new status, which means that its full potential and limitations are not yet fully understood.
未来方向
There are several future directions for research on (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone. One direction is to further investigate its mechanism of action and how it modulates the GABA system. Another direction is to explore its potential use in the treatment of anxiety, depression, epilepsy, and inflammatory diseases. Additionally, future research could focus on the development of new this compound derivatives with improved efficacy and fewer side effects. Finally, research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone involves the reaction of 4-cyclobutyl-2-methylpyrazole-3-carboxylic acid with 1,2,5-dithiazepane-5-carbonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a high purity.
科学研究应用
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. This compound has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
(4-cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS2/c1-15-12(11(9-14-15)10-3-2-4-10)13(17)16-5-7-18-19-8-6-16/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINXQWWDJMBAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C(=O)N3CCSSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2972224.png)
![7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2972225.png)
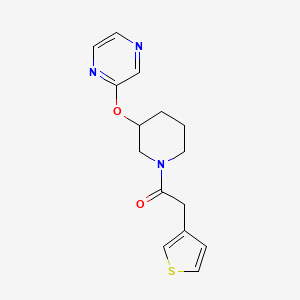
![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)
![2-Cyano-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2972231.png)

![N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2972235.png)
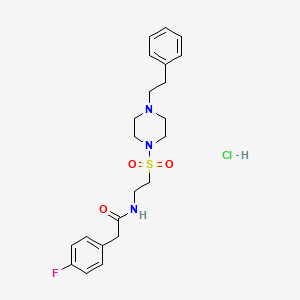
![N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2972238.png)
![methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972239.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2972241.png)
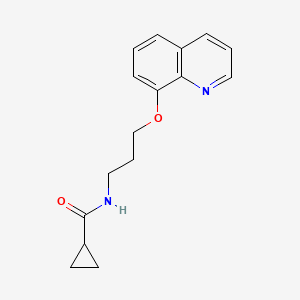
![4-(4-methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2972246.png)
